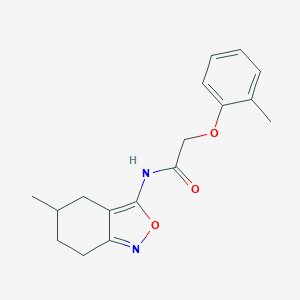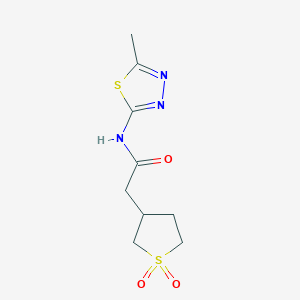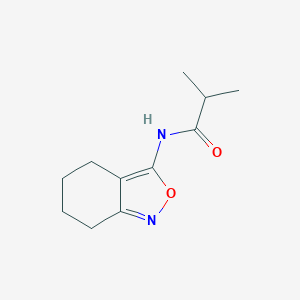
4-Benzyl-3,3-dimethylmorpholine
Descripción general
Descripción
4-Benzyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative, which is a cyclic amine that contains a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The benzyl and dimethyl substituents on the morpholine ring give this compound unique properties, making it suitable for use in different applications.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3,3-dimethylmorpholine is not well understood. However, it is believed that this compound acts as a Lewis base, which can coordinate with various metal ions, such as palladium, platinum, and copper. This coordination results in the formation of a complex that can catalyze various organic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Benzyl-3,3-dimethylmorpholine. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity. It has also been reported to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-Benzyl-3,3-dimethylmorpholine is its ease of synthesis. This compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for use in various laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some applications.
Direcciones Futuras
There are several future directions for research on 4-Benzyl-3,3-dimethylmorpholine. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the exploration of its potential applications in the field of medicinal chemistry. This compound has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy and safety in this application. Additionally, the use of 4-Benzyl-3,3-dimethylmorpholine as a ligand in asymmetric catalysis reactions can be further explored to improve the efficiency and selectivity of these reactions.
Aplicaciones Científicas De Investigación
4-Benzyl-3,3-dimethylmorpholine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a ligand in asymmetric catalysis reactions, which are essential in the production of chiral molecules. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridazines.
Propiedades
Nombre del producto |
4-Benzyl-3,3-dimethylmorpholine |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
4-benzyl-3,3-dimethylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clave InChI |
ZIWDKOKXRIPGKJ-UHFFFAOYSA-N |
SMILES |
CC1(COCCN1CC2=CC=CC=C2)C |
SMILES canónico |
CC1(COCCN1CC2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methoxybenzamide](/img/structure/B256045.png)
![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B256057.png)

![2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256060.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)
